Cas no 31736-75-1 (3-Chloro-1-(4-fluorophenyl)propan-1-ol)
3-Chloro-1-(4-fluorophenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, a-(2-chloroethyl)-4-fluoro-
- 3-chloro-1-(4-fluorophenyl)propan-1-ol
- Benzyl alcohol, alpha-(2-chloroethyl)-p-fluoro-
- 3-chloro-1-(4-fluorophenyl)propanol
- 3-Chloro-1-(4-fluorophenyl)-1-propanol
- Y10754
- A875822
- BS-28459
- MFCD14529705
- GQGPYILQJAINSJ-UHFFFAOYSA-N
- SCHEMBL4435523
- AKOS022272195
- 31736-75-1
- Benzyl alcohol, -(2-chloroethyl)-p-fluoro-
- DB-086731
- (alphaS)-alpha-(2-Chloroethyl)-4-fluorobenzenemethanol
- (alphaR)-alpha-(2-Chloroethyl)-4-fluorobenzenemethanol
- 3-Chloro-1-(4-fluorophenyl)propan-1-ol
-
- MDL: MFCD14529705
- Inchi: 1S/C9H10ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2
- InChI Key: GQGPYILQJAINSJ-UHFFFAOYSA-N
- SMILES: ClCCC(C1C=CC(=CC=1)F)O
Computed Properties
- Exact Mass: 188.0404208g/mol
- Monoisotopic Mass: 188.0404208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 20.2
3-Chloro-1-(4-fluorophenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C585168-100mg |
3-Chloro-1-(4-fluorophenyl)propan-1-ol |
31736-75-1 | 100mg |
$92.00 | 2023-05-18 | ||
| TRC | C585168-250mg |
3-Chloro-1-(4-fluorophenyl)propan-1-ol |
31736-75-1 | 250mg |
$184.00 | 2023-05-18 | ||
| TRC | C585168-500mg |
3-Chloro-1-(4-fluorophenyl)propan-1-ol |
31736-75-1 | 500mg |
$282.00 | 2023-05-18 | ||
| TRC | C585168-1g |
3-Chloro-1-(4-fluorophenyl)propan-1-ol |
31736-75-1 | 1g |
$391.00 | 2023-05-18 | ||
| Apollo Scientific | PC910933-1g |
3-Chloro-1-(4-fluorophenyl)propan-1-ol |
31736-75-1 | 96% | 1g |
£185.00 | 2025-02-22 | |
| Apollo Scientific | PC910933-5g |
3-Chloro-1-(4-fluorophenyl)propan-1-ol |
31736-75-1 | 96% | 5g |
£690.00 | 2025-02-22 | |
| eNovation Chemicals LLC | Y0978858-5g |
3-Chloro-1-(4-fluorophenyl)propan-1-ol |
31736-75-1 | 95% | 5g |
$560 | 2024-08-02 | |
| Alichem | A019115635-5g |
3-Chloro-1-(4-fluorophenyl)propan-1-ol |
31736-75-1 | 95% | 5g |
$532.00 | 2023-09-02 | |
| A2B Chem LLC | AF89837-1g |
3-Chloro-1-(4-fluorophenyl)propan-1-ol |
31736-75-1 | 96% | 1g |
$176.00 | 2024-04-20 | |
| A2B Chem LLC | AF89837-5g |
3-Chloro-1-(4-fluorophenyl)propan-1-ol |
31736-75-1 | 96% | 5g |
$619.00 | 2024-04-20 |
3-Chloro-1-(4-fluorophenyl)propan-1-ol Suppliers
3-Chloro-1-(4-fluorophenyl)propan-1-ol Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 3-Chloro-1-(4-fluorophenyl)propan-1-ol
Benzene Methanol, a-(2-Chloroethyl)-4-Fluoro
Benzene methanol, specifically in its a-(2-chloroethyl)-4-fluoro form, is a unique organic compound that has garnered significant attention in the field of biomedical research. This compound, with the CAS registry number 31736-75-1, belongs to the category of substituted benzenemethanol derivatives. Its structure features a fluorine atom at the para position and a chloroethyl group attached to the benzene ring, making it a highly specialized molecule for various applications.
Over the years, advancements in molecular chemistry have allowed researchers to explore the potential of this compound in diverse fields. One of its most promising applications lies in the realm of pharmaceuticals, where it serves as a key intermediate in the synthesis of more complex molecules. The presence of both chloro and fluoro substituents lends this compound unique electronic and steric properties, which are highly valuable in drug design.
Recent studies have highlighted the role of benzene methanol derivatives in cancer research. Specifically, a-(2-chloroethyl)-4-fluoro-benzene methanol has been investigated for its potential to modulate key signaling pathways involved in tumor growth and metastasis. These findings underscore the importance of exploring the biological activity of such compounds in-depth.
Another area where this compound has shown promise is in neuroscience. Researchers have examined its effects on neurotransmitter systems, particularly focusing on its interactions with receptors involved in pain regulation and CNS disorders. The fluorine substituent plays a crucial role in enhancing the molecule's lipophilicity, thereby influencing its bioavailability and pharmacokinetics.
Moreover, advancements in sustainable chemistry have led to innovative methods for the synthesis of a-(2-chloroethyl)-4-fluoro-benzene methanol. These methods emphasize eco-friendliness and cost-effectiveness, aligning with global trends toward greener chemical practices. Such developments are critical for ensuring the scalability and accessibility of this compound in large-scale applications.
Looking ahead, ongoing research is focusing on optimizing the biological activity of benzene methanol derivatives. By fine-tuning their substituents, scientists aim to develop molecules with enhanced selectivity and efficacy for a wide range of therapeutic targets. This iterative process of structure-function analysis is pivotal in unlocking the full potential of such compounds.
In summary, benzene methanol, particularly in its a-(2-chloroethyl)-4-fluoro form, stands as a testament to the intricate interplay between chemical structure and biological function. Its versatility across multiple domains of biomedical science positions it as a valuable tool for future innovations in drug discovery and beyond.
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